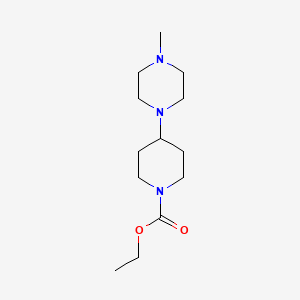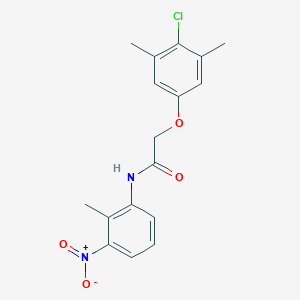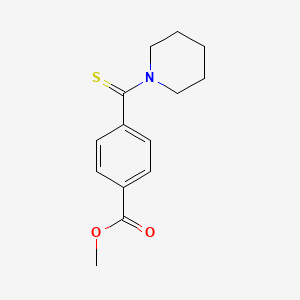
ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate, also known as MEP, is a chemical compound that has been widely studied for its potential use in the field of medicinal chemistry. MEP is a piperidine derivative that has been shown to possess a wide range of biological activities, including antitumor, anticonvulsant, and analgesic effects.
Wirkmechanismus
The exact mechanism of action of ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate is not fully understood, but it is believed to act through several pathways. One proposed mechanism is its ability to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate may be able to alter the expression of certain genes, leading to its observed biological effects.
Biochemical and Physiological Effects
ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate has been shown to possess a wide range of biological activities. In addition to its antitumor, anticonvulsant, and analgesic effects, ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate has also been shown to possess anti-inflammatory and antioxidant properties. These effects are believed to be mediated through its ability to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also possesses a wide range of biological activities, making it a versatile tool for studying various physiological processes. However, there are also some limitations to its use. ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate is a relatively new compound, and its biological effects are not fully understood. Additionally, its mechanism of action is not well characterized, making it difficult to interpret its observed effects.
Zukünftige Richtungen
There are several future directions for research on ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate. One area of interest is its potential use in the treatment of cancer. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in vivo. Another area of interest is its potential use in the treatment of epilepsy and chronic pain. Additional studies are needed to determine its safety and efficacy in animal models. Finally, further studies are needed to explore the full range of biological activities of ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate and to determine its potential use in other areas of medicine.
Synthesemethoden
Ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate can be synthesized through the reaction between ethyl 4-piperidinecarboxylate and 4-methylpiperazine. The reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere, such as nitrogen gas. The resulting product is then purified through a series of chromatography steps to obtain pure ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate has been extensively studied for its potential use in the field of medicinal chemistry. Its antitumor activity has been demonstrated in several studies, where it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate has also been shown to possess anticonvulsant and analgesic effects, making it a potential candidate for the treatment of epilepsy and chronic pain.
Eigenschaften
IUPAC Name |
ethyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-3-18-13(17)16-6-4-12(5-7-16)15-10-8-14(2)9-11-15/h12H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOOFCUKZSAVMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5453405 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2-furylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5804421.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804441.png)

![N-[4-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B5804443.png)
![N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B5804446.png)

![methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5804462.png)
![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide](/img/structure/B5804466.png)

![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5804470.png)

![ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate](/img/structure/B5804502.png)